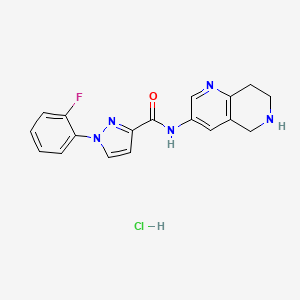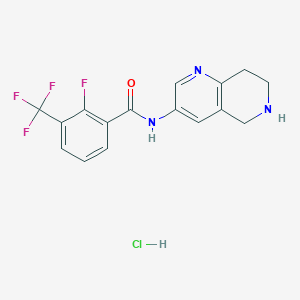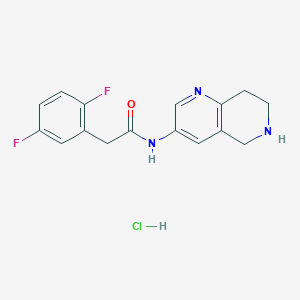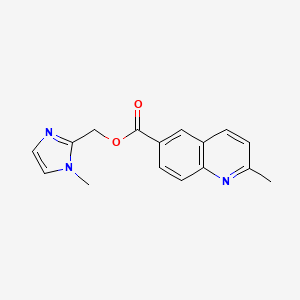![molecular formula C20H20N4O B7641304 2-Methyl-7-[(1-phenylpyrazol-3-yl)methylamino]-3,4-dihydroisoquinolin-1-one](/img/structure/B7641304.png)
2-Methyl-7-[(1-phenylpyrazol-3-yl)methylamino]-3,4-dihydroisoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-7-[(1-phenylpyrazol-3-yl)methylamino]-3,4-dihydroisoquinolin-1-one, also known as MPMD, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. MPMD belongs to the class of isoquinolones, which are known for their diverse biological activities. In recent years, MPMD has been extensively studied for its potential use in the treatment of various diseases.
作用機序
The exact mechanism of action of 2-Methyl-7-[(1-phenylpyrazol-3-yl)methylamino]-3,4-dihydroisoquinolin-1-one is not fully understood. However, it is believed that this compound exerts its biological activity by modulating various cellular pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-kB pathway. This compound has also been shown to interact with various proteins, including cyclin-dependent kinase 2, glycogen synthase kinase 3 beta, and heat shock protein 90.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis by regulating the expression of various genes, including p21, Bax, and caspase-3. In Alzheimer's disease, this compound has been shown to reduce the formation of amyloid-beta plaques by inhibiting the activity of beta-secretase. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and inflammation by regulating the expression of various antioxidant enzymes, including superoxide dismutase and catalase.
実験室実験の利点と制限
One of the major advantages of 2-Methyl-7-[(1-phenylpyrazol-3-yl)methylamino]-3,4-dihydroisoquinolin-1-one is its diverse biological activity, which makes it a promising candidate for the treatment of various diseases. This compound is also relatively easy to synthesize, which makes it readily available for laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 2-Methyl-7-[(1-phenylpyrazol-3-yl)methylamino]-3,4-dihydroisoquinolin-1-one. One potential direction is to further elucidate the mechanism of action of this compound, which could lead to the development of more potent and selective analogs. Another potential direction is to study the pharmacokinetics and pharmacodynamics of this compound, which could provide important information for the development of therapeutic strategies. Finally, the potential use of this compound in combination with other drugs or therapies should be explored, as this could lead to synergistic effects and improved therapeutic outcomes.
合成法
The synthesis of 2-Methyl-7-[(1-phenylpyrazol-3-yl)methylamino]-3,4-dihydroisoquinolin-1-one involves a multi-step process, starting from the reaction of 2-methyl-4-nitrophenol with ethyl acetoacetate. The resulting compound is then reacted with 1-phenyl-3-methyl-5-pyrazolone to form the key intermediate. This intermediate is then reacted with N-methyl-N-[(2-chloroethyl)phenylmethyl]amine to obtain this compound.
科学的研究の応用
2-Methyl-7-[(1-phenylpyrazol-3-yl)methylamino]-3,4-dihydroisoquinolin-1-one has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease, this compound has been shown to reduce the formation of amyloid-beta plaques, which are known to be a hallmark of the disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and inflammation.
特性
IUPAC Name |
2-methyl-7-[(1-phenylpyrazol-3-yl)methylamino]-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-23-11-9-15-7-8-16(13-19(15)20(23)25)21-14-17-10-12-24(22-17)18-5-3-2-4-6-18/h2-8,10,12-13,21H,9,11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYGTZVLIGMFDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)C=C(C=C2)NCC3=NN(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[(2-Chloro-6-pyrrolidin-1-ylphenyl)methyl]-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one](/img/structure/B7641256.png)
![5-[(2-Cyclopropylcyclopropanecarbonyl)amino]pentanoic acid](/img/structure/B7641261.png)
![4-[(1S)-2,2-dimethylcyclopropanecarbonyl]-N-propan-2-ylpiperazine-1-carboxamide](/img/structure/B7641271.png)
![3-[2-[(3-Tert-butyl-1-methylpyrazol-4-yl)methyl-methylamino]ethyl]-1,3-oxazolidin-2-one](/img/structure/B7641274.png)
![N-[(3-cyanophenyl)methyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide](/img/structure/B7641288.png)
![N-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1-(1,2,4-triazol-1-yl)propan-2-amine](/img/structure/B7641293.png)

![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide](/img/structure/B7641312.png)
![2-chloro-N-[2-(cyclopropylmethyl)pyrazol-3-yl]-3-methylbenzenesulfonamide](/img/structure/B7641318.png)
![N-[(5-chloro-2-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1H-indazol-7-amine](/img/structure/B7641325.png)

![Methyl 5-[cyclopropylmethyl(prop-2-ynyl)carbamoyl]pyridine-3-carboxylate](/img/structure/B7641342.png)